8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
Description
8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₂FN) is a fluorinated tetrahydroisoquinoline (THIQ) derivative characterized by a fluorine atom at position 8 and a methyl group at position 5 on the aromatic ring (Figure 1). Its structural features include a bicyclic scaffold with a partially saturated isoquinoline core, making it a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-3,12H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMOECWLUAEXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNCC2=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1697990-58-1 | |
| Record name | 8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Directed Ortho-Lithiation for Fluorine Incorporation
Substrate Design and Lithiation Conditions
Bischler-Napieralski Cyclization
Cyclization of N-Acylated Phenethylamines
The Bischler-Napieralski reaction constructs the isoquinoline core via intramolecular cyclization of N-acylated phenethylamines. For 5-methyl substitution, 4-methyl-3-fluorophenethylamine is acylated with pivaloyl chloride to form 5 , which undergoes cyclization using POCl₃ or PCl₅ (Scheme 2). The methyl group’s electron-donating effect moderates cyclization rates, requiring elevated temperatures (110–120°C).
Table 2: Cyclization Efficiency with Different Acyl Groups
| Acyl Group | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pivaloyl | POCl₃ | 110 | 78 |
| Acetyl | PCl₅ | 120 | 65 |
Post-Cyclization Methylation
Alternative routes involve post-cyclization alkylation of 8-fluoro-3,4-dihydroisoquinoline (23 ). Treatment with methyl iodide in the presence of NaH generates 8-fluoro-5-methyl-3,4-dihydroisoquinoline (31 ), which is reduced to the tetrahydro derivative using NaBH₄ (Scheme 3). This method offers flexibility but requires stringent anhydrous conditions.
Reduction Strategies for Tetrahydroisoquinoline Formation
Sodium Borohydride-Mediated Reduction
Reduction of the C=N bond in 8-fluoro-5-methyl-3,4-dihydroisoquinoline (31 ) with NaBH₄ in methanol proceeds quantitatively to yield 8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (32 ). Excess borohydride and controlled pH (7–8) prevent over-reduction or N-methylation side reactions.
Challenges and Optimization
Industrial-Scale Considerations
Solvent Recycling
THF and dichloromethane recovery systems reduce environmental impact and costs. Continuous distillation units achieve >90% solvent reuse in lithiation steps.
Catalytic Cycle Optimization
Heterogeneous catalysts (e.g., zeolite-supported Pd) enhance hydrogenation efficiency, reducing metal leaching and improving turnover numbers (TON > 500).
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline typically involves several chemical transformations starting from simpler isoquinoline derivatives. The most common methods include:
- Ortho-lithiation : This method allows for the selective introduction of the fluorine substituent at the desired position on the isoquinoline ring structure.
- Nucleophilic substitution reactions : These reactions are crucial for modifying the compound to enhance its biological activity or to introduce other functional groups that may improve pharmacokinetic properties.
The synthetic pathways often yield various derivatives that can be further explored for their biological activities .
Anticancer Activity
Research has demonstrated that tetrahydroisoquinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. Notably, compounds derived from this compound have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) and endometrial carcinoma cells (Ishikawa) when compared to standard treatments like Tamoxifen. The IC50 values for these compounds were significantly lower than those for Tamoxifen, indicating a higher potency against these cell lines .
Central Nervous System (CNS) Drug Development
The tetrahydroisoquinoline scaffold is recognized for its neuropharmacological properties. Compounds like this compound have been investigated for their potential as CNS-active agents. The structure allows for modulation of neurotransmitter systems, which can be beneficial in treating conditions such as depression and anxiety disorders .
Estrogen Receptor Modulation
Tetrahydroisoquinolines have been identified as selective estrogen receptor modulators (SERMs). This property is particularly useful in developing therapies for hormone-related cancers and conditions such as osteoporosis. The binding affinity and selectivity of these compounds towards estrogen receptors have been extensively studied using molecular docking techniques .
Case Study 1: Antiproliferative Activity
A study evaluated a series of tetrahydroisoquinoline derivatives for their antiproliferative activity against human cancer cell lines. The most active compounds were identified with IC50 values significantly lower than that of Tamoxifen, suggesting potential as effective anticancer agents .
| Compound | Cell Line | IC50 (μg/ml) |
|---|---|---|
| 6a | MCF-7 | 0.63 |
| 6b | MCF-7 | 0.23 |
| Tamoxifen | MCF-7 | 5.14 |
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in models of neurodegeneration. The compounds demonstrated significant protective effects against oxidative stress-induced neuronal cell death, highlighting their potential in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The exact mechanism of action of 8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares substituent positions and electronic properties of 8-fluoro-5-methyl-THIQ with key analogues:
Key Observations :
- Electron-Withdrawing Groups : Fluorine (8-F) and trifluoromethyl (5-CF₃) improve metabolic stability but differ in steric demand. The CF₃ group in increases lipophilicity (logP ~2.5 estimated) compared to the methyl group in (logP ~1.8) .
- Polar Groups : The 8-carboxylic acid in drastically alters solubility (>50 mg/mL in water) versus the hydrophobic 8-fluoro in (<1 mg/mL) .
Central Nervous System (CNS) Drug Candidates
- 8-Fluoro-5-methyl-THIQ: Potential building block for CNS drugs due to fluorine’s blood-brain barrier permeability .
- 8-Amino-THIQ Derivatives: Demonstrated activity in dopamine receptor modulation, relevant to Parkinson’s disease .
Biological Activity
8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (8F5MTHIQ) is a synthetic compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications of 8F5MTHIQ.
8F5MTHIQ exhibits significant interactions with various enzymes and proteins. Notably, it acts as an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to elevated levels of these neurotransmitters in the brain, potentially influencing mood and cognitive functions .
| Property | Description |
|---|---|
| Molecular Formula | C10H12FN |
| CAS Number | 1697990-58-1 |
| MAO Inhibition | Significant; increases neurotransmitter levels |
| Stability | Good stability under standard storage conditions |
Cellular Effects
The compound demonstrates various effects on neuronal cells. It enhances dopamine release while inhibiting its reuptake, which may contribute to increased dopaminergic activity. This property suggests potential applications in treating neurodegenerative disorders and mood disorders .
Molecular Mechanism
The mechanism of action for 8F5MTHIQ primarily involves its binding to the active site of MAO. The presence of the fluorine atom enhances the compound's binding affinity and metabolic stability. This interaction prevents the breakdown of neurotransmitters, leading to their accumulation in synaptic clefts .
Research Findings
Recent studies have highlighted the potential of 8F5MTHIQ in various therapeutic contexts:
- Neuroprotective Effects : Research indicates that 8F5MTHIQ may protect against neurotoxic agents in animal models, suggesting its role in neuroprotection .
- Antimicrobial Activity : Preliminary investigations have shown that similar tetrahydroisoquinoline derivatives possess antimicrobial properties, indicating that 8F5MTHIQ may also exhibit such activity .
- Anticancer Potential : Some studies suggest that derivatives of tetrahydroisoquinolines could be developed as anticancer agents due to their ability to modulate cellular pathways involved in tumor growth .
Case Study: Neuroprotective Effects
In a study involving diabetic neuropathic pain models, treatment with a related compound (1-Methyl-1,2,3,4-tetrahydroisoquinoline) demonstrated significant improvements in pain response latency compared to controls. This suggests that similar compounds might offer therapeutic benefits for neuropathic pain management .
Comparison with Similar Compounds
8F5MTHIQ can be compared with other tetrahydroisoquinoline derivatives to highlight its unique properties:
| Compound | MAO Inhibition | Neuroprotective Effect | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Yes | Potential |
| 5-Methyl-1,2,3,4-tetrahydroisoquinoline | Moderate | No | Limited |
| 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | Moderate | Yes | Limited |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline, and how can intermediates be optimized for yield?
- Methodology : The synthesis typically involves directed ortho-lithiation of a fluorinated precursor, followed by reduction and alkylation. For example, 8-fluoro-3,4-dihydroisoquinoline (intermediate 23 ) is reduced using sodium borohydride in methanol to yield 8-fluoro-1,2,3,4-tetrahydroisoquinoline (30 ). Methylation with methyl iodide in dichloromethane introduces the 5-methyl group. Reaction conditions (solvent, temperature, stoichiometry) must be tightly controlled to avoid side products like over-alkylation .
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?
- Methodology :
- ¹H-NMR : Look for characteristic signals: aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–1.5 ppm), and NH/CH₂ in the tetrahydroisoquinoline backbone (δ 2.5–4.0 ppm).
- ¹³C-NMR : Fluorine coupling splits signals for carbons adjacent to the fluorine atom.
- HRMS : Verify molecular ion [M+H]⁺ matches theoretical mass (C₁₀H₁₂FN: 165.09 g/mol).
- Data discrepancies (e.g., unexpected splitting) may indicate impurities or regioisomers; repeating the reaction under inert atmosphere or using fresh reagents is advised .
Advanced Research Questions
Q. How can fluorine-amine exchange reactions be utilized to diversify substituents at position 8?
- Methodology : Fluorine at position 8 undergoes nucleophilic aromatic substitution with cyclic amines (e.g., pyrrolidine, piperidine) under mild heating (60–80°C) in polar aprotic solvents (DMF, DMSO). Catalyst screening (e.g., CuI or Pd-based systems) can improve reaction efficiency. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the 8-amino derivatives. Monitor reaction progress via TLC to avoid over-substitution .
Q. What strategies address low regioselectivity during alkylation at the nitrogen atom in tetrahydroisoquinoline derivatives?
- Methodology : Steric and electronic effects dominate regioselectivity. Use bulky alkylating agents (e.g., tert-butyl iodide) to favor N-alkylation over competing C-alkylation. Solvent polarity also plays a role: nonpolar solvents (toluene) favor N-alkylation, while polar solvents (acetonitrile) may promote side reactions. Kinetic vs. thermodynamic control should be assessed via time-course experiments .
Q. How can computational modeling predict the biological activity of 8-fluoro-5-methyltetrahydroisoquinoline derivatives as CNS drug candidates?
- Methodology :
- Docking studies : Use software (AutoDock Vina, Schrödinger) to model interactions with target receptors (e.g., dopamine or serotonin transporters).
- QSAR : Correlate substituent properties (logP, Hammett constants) with in vitro activity data (IC₅₀ values).
- Validate predictions via in vitro assays (e.g., radioligand binding assays for neurotransmitter uptake inhibition) .
Data Analysis and Contradictions
Q. How should researchers resolve conflicting NMR data for fluorine-containing tetrahydroisoquinolines?
- Methodology : Fluorine’s strong electronegativity causes splitting in NMR spectra. Use ¹⁹F-NMR (if available) to directly observe fluorine environments. For ambiguous ¹H/¹³C-NMR signals, compare with literature data for analogous fluorinated isoquinolines. If contradictions persist (e.g., unexpected coupling patterns), re-examine synthetic steps for unintended side reactions (e.g., ring-opening or oxidation) .
Q. Why might reduction of 8-fluoro-3,4-dihydroisoquinoline yield unexpected byproducts, and how can this be mitigated?
- Root cause : Over-reduction (e.g., cleavage of the C-F bond) or incomplete reduction of the dihydro ring.
- Optimization :
- Use milder reducing agents (NaBH₄ instead of LiAlH₄).
- Monitor reaction progress via LC-MS.
- Add chelating agents (e.g., CeCl₃) to suppress side reactions .
Experimental Design
Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of 8-fluoro-5-methyltetrahydroisoquinoline derivatives?
- Methodology :
- Receptor binding assays : Screen for affinity at dopamine D₂/D₃, serotonin 5-HT₁A/2A, or adrenergic α₂ receptors using radiolabeled ligands.
- Functional assays : Measure cAMP accumulation or calcium flux in transfected cell lines (e.g., CHO-K1).
- Include positive controls (e.g., clozapine for antipsychotic activity) and validate with dose-response curves .
Q. How can isotopic labeling (e.g., ¹⁸F, ²H) enhance pharmacokinetic studies of this compound?
- Methodology :
- Synthesize ¹⁸F-labeled analogs via nucleophilic substitution for PET imaging.
- Use deuterated solvents (D₂O, CD₃OD) in metabolic stability assays (e.g., liver microsomes) to track metabolite formation via LC-HRMS.
- Compare labeled vs. unlabeled compound bioavailability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
